3-(o-Hydroxyphenyl)-5-isopropylhydantoin
Description
3-(o-Hydroxyphenyl)-5-isopropylhydantoin is a disubstituted hydantoin derivative characterized by an o-hydroxyphenyl group at position 3 and an isopropyl group at position 4. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms and a ketone group, widely studied for their structural diversity and applications in medicinal chemistry, materials science, and coordination chemistry. The synthesis of this compound likely follows methods for 3,5-disubstituted hydantoins, such as the reaction of N-(1-benzotriazolecarbonyl)-amino acid derivatives with sodium carbonate in acetone, as described for analogues like 3-benzhydryl-5-isopropylhydantoin .
Properties
CAS No. |
24638-08-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)10-11(16)14(12(17)13-10)8-5-3-4-6-9(8)15/h3-7,10,15H,1-2H3,(H,13,17) |
InChI Key |
IGIQLZNKWDNGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosgene or triphosgene to yield the desired imidazolidine-2,4-dione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazolidine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and the imidazolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Comparison
Hydantoins with substitutions at positions 3 and 5 exhibit distinct physicochemical behaviors depending on substituent size, polarity, and electronic effects. Key structural analogs include:
Key Differences :
Physical and Spectroscopic Properties
Data from analogous compounds highlight trends in melting points, solubility, and spectroscopic behavior:
Inferences :
- The o-hydroxyphenyl group likely reduces melting points compared to non-polar substituents (e.g., benzhydryl) due to disrupted crystal packing from H-bonding.
- Solvatochromism , observed in 5-methyl-5-(substituted phenyl)hydantoins , may also occur in this compound due to ESIPT-driven electronic transitions.
Chemical Reactivity and Stability
- Hydrogen Bonding and ESIPT: The phenolic OH group facilitates intramolecular H-bonding, stabilizing the molecule in polar solvents and enabling ESIPT, as seen in related (o-hydroxyphenyl)acetylene systems . This contrasts with 3-benzhydryl or 3-cyclohexyl analogs, which lack proton-donating groups.
- Metal Coordination: The o-hydroxyphenyl group may act as a bidentate ligand, similar to o-hydroxyphenyl benzimidazole-copper complexes . This property is absent in hydantoins with non-coordinating substituents.
Biological Activity
3-(o-Hydroxyphenyl)-5-isopropylhydantoin, also known as 3-(2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione, is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of imidazolidine-2,4-diones and is characterized by:
- Hydroxyl Group : Attached to the phenyl ring.
- Isopropyl Group : Attached to the imidazolidine ring.
These structural features influence its chemical reactivity and biological activity, particularly in enzyme inhibition and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key points include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This binding is facilitated by hydrogen bonding and hydrophobic interactions due to the hydroxyl group and the imidazolidine structure.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Studies have explored its efficacy in inhibiting cancer cell proliferation, suggesting a role in cancer therapy.
- Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of various microorganisms, indicating potential applications in treating infections.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
-
Anticancer Activity :
- In a series of experiments on cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited dose-dependent cytotoxicity. IC50 values were determined, indicating effective concentration ranges for therapeutic applications.
-
Antimicrobial Effects :
- In vitro tests against bacterial strains such as Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Comparative Analysis
To provide a clearer understanding of its biological activity, a comparison with similar compounds can be beneficial:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(2-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione | Methyl instead of isopropyl | Moderate anti-inflammatory effects |
| 3-(2-Hydroxyphenyl)-5-ethylimidazolidine-2,4-dione | Ethyl instead of isopropyl | Lower anticancer activity compared to isopropyl derivative |
The presence of the isopropyl group appears to enhance both the binding affinity and selectivity towards biological targets compared to its methyl and ethyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
